molecular formula C11H17N3O B6269391 N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide CAS No. 2649065-40-5

N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide

Cat. No. B6269391
CAS RN: 2649065-40-5
M. Wt: 207.3
InChI Key:
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Description

N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide, more commonly known as CPMI, is a cyclic amide that is widely used in scientific research. CPMI is an important tool for scientists to study the structure and function of proteins, as well as the biochemical and physiological effects of certain chemicals. CPMI has been used in a variety of laboratory experiments, such as protein structure determination, protein-ligand binding studies, and drug screening.

Mechanism of Action

CPMI binds to proteins by forming hydrogen bonds and hydrophobic interactions. The cyclic amide moiety of CPMI is responsible for its binding affinity to proteins, as it provides a hydrophobic environment for the protein to interact with. This allows CPMI to bind to proteins with a high affinity.
Biochemical and Physiological Effects
CPMI has been used to study the biochemical and physiological effects of certain chemicals. It has been used to study the effects of various drugs on the body, as well as the effects of environmental toxins on the body. CPMI has also been used to study the effects of various hormones on the body, such as estrogen and testosterone.

Advantages and Limitations for Lab Experiments

The main advantage of using CPMI in laboratory experiments is its high binding affinity to proteins. This allows scientists to study the structure and function of proteins with a high degree of accuracy. Additionally, CPMI is relatively easy to synthesize and is relatively inexpensive. One limitation of using CPMI in laboratory experiments is that it has a relatively short shelf life, meaning it must be used soon after it is synthesized.

Future Directions

There are a number of future directions that research involving CPMI could take. For example, CPMI could be used to study the effects of various drugs on the body, as well as to study the effects of environmental toxins on the body. Additionally, CPMI could be used to study the effects of various hormones on the body, such as estrogen and testosterone. Furthermore, CPMI could be used to study the effects of various proteins on the body, such as those involved in the immune system. Finally, CPMI could be used to study the effects of various drugs on the brain, as well as to study the effects of various neurodegenerative diseases.

Synthesis Methods

CPMI is synthesized from the reaction of 1-methyl-4,5-dihydro-1H-imidazol-2-ylmethyl acrylate and cyclopropyl methyl ketone in the presence of triethylamine. This reaction yields the desired product, CPMI, in a high yield.

Scientific Research Applications

CPMI has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, to determine the binding affinity of various ligands to proteins, and to screen for potential drugs. CPMI has also been used to study the biochemical and physiological effects of certain chemicals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide involves the reaction of cyclopropylamine with 2-bromo-1-methyl-4,5-dihydro-1H-imidazole to form N-cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methylamine. This intermediate is then reacted with acryloyl chloride to form the final product.", "Starting Materials": [ "Cyclopropylamine", "2-bromo-1-methyl-4,5-dihydro-1H-imidazole", "Acryloyl chloride" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-bromo-1-methyl-4,5-dihydro-1H-imidazole in the presence of a base such as potassium carbonate to form N-cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methylamine.", "Step 2: N-cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methylamine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product N-[cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methyl]prop-2-enamide." ] }

CAS RN

2649065-40-5

Molecular Formula

C11H17N3O

Molecular Weight

207.3

Purity

90

Origin of Product

United States

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